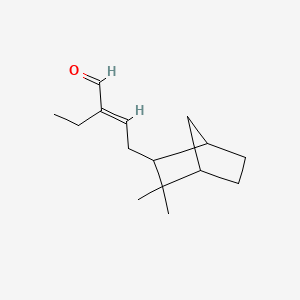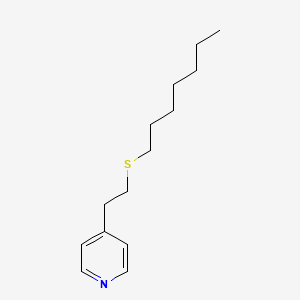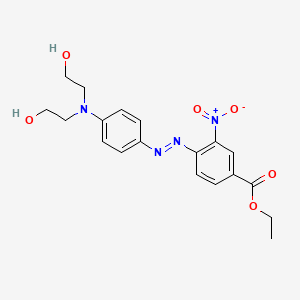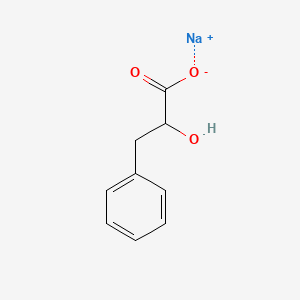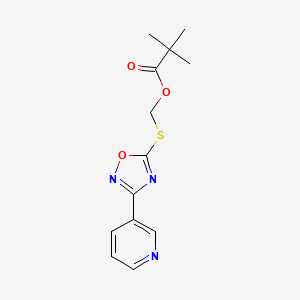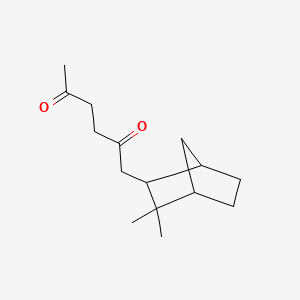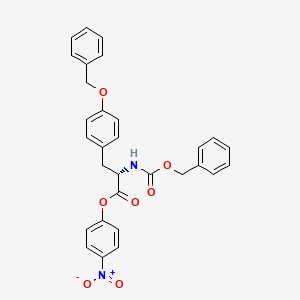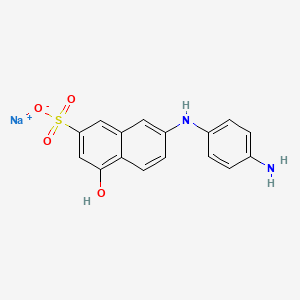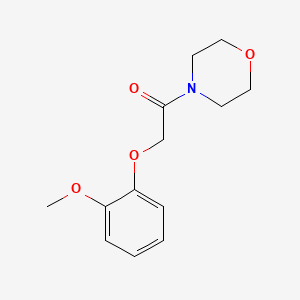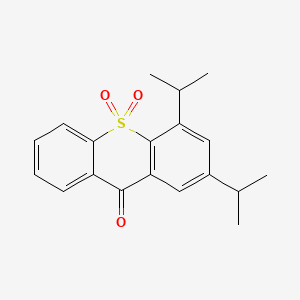
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide is a chemical compound with the molecular formula C19H20O3S and a molecular weight of 328.4253 g/mol. It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves several steps. One common method includes the reaction of thioxanthone with isopropyl groups under specific conditions to introduce the isopropyl substituents at the 2 and 4 positions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioxanthone form.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of polymers and resins.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The molecular targets and pathways involved include the generation of free radicals that initiate the polymerization process.
Comparison with Similar Compounds
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide can be compared with other thioxanthone derivatives, such as:
2-Isopropyl-9H-thioxanthen-9-one: Similar in structure but lacks the 10,10-dioxide functional group.
4-Isopropylthioxanthone: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 10,10-dioxide group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82799-43-7 |
|---|---|
Molecular Formula |
C19H20O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10,10-dioxo-2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20O3S/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)23(19,21)22/h5-12H,1-4H3 |
InChI Key |
XAZBVVXKLAGKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)S(=O)(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


